molecular formula C19H15N2NaO3S B12684744 Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate CAS No. 3168-95-4

Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate

Cat. No.: B12684744
CAS No.: 3168-95-4
M. Wt: 374.4 g/mol
InChI Key: ZXTPVTZFEOEZGG-UHFFFAOYSA-M
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Description

EINECS 221-633-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is commonly used in military applications, mining, and demolition due to its high energy release upon detonation.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions for each step involve careful control of temperature and the concentration of the nitrating agents to ensure the desired product is obtained without excessive by-products.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The process is typically carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.

    Oxidation: Oxidation reactions can further break down the compound into simpler molecules.

    Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.

Major Products Formed

    Reduction: Aminotoluene derivatives.

    Oxidation: Simpler organic molecules and carbon dioxide.

    Substitution: Various substituted toluene derivatives depending on the substituent introduced.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:

    Chemistry: Used as a standard explosive in research to study detonation and explosive properties.

    Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene by microorganisms.

    Medicine: Limited use in medical research due to its toxicity, but studied for its effects on biological systems.

    Industry: Widely used in mining, demolition, and military applications for its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases upon detonation. This decomposition releases a large amount of energy in the form of heat and pressure. The molecular targets and pathways involved in its explosive action include the breaking of chemical bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water vapor.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its balanced explosive properties, stability, and ease of handling compared to other nitroaromatic compounds. Its stability allows for safe storage and transportation, making it a preferred choice in various applications.

Properties

CAS No.

3168-95-4

Molecular Formula

C19H15N2NaO3S

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;2-[(4-anilinophenyl)iminomethyl]benzenesulfonate

InChI

InChI=1S/C19H16N2O3S.Na/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17;/h1-14,21H,(H,22,23,24);/q;+1/p-1

InChI Key

ZXTPVTZFEOEZGG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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